molecular formula C8H10ClN3 B1405002 3-Aminomethyl-7-azaindole hydrochloride CAS No. 1408075-79-5

3-Aminomethyl-7-azaindole hydrochloride

Cat. No. B1405002
M. Wt: 183.64 g/mol
InChI Key: LROPGAKRKCJCPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Aminomethyl-7-azaindole hydrochloride is a chemical compound with the molecular formula C8H10ClN3 . It is used in laboratory settings .


Synthesis Analysis

The synthesis of 7-azaindoles, which includes 3-Aminomethyl-7-azaindole hydrochloride, has been a subject of research. One study reports a ring cleavage methodology for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles . Another study discusses the development of novel synthetic methods for various azaindoles .


Molecular Structure Analysis

The molecular structure of 3-Aminomethyl-7-azaindole hydrochloride consists of a pyrrolo[2,3-b]pyridine core with an aminomethyl group attached .


Chemical Reactions Analysis

Azaindoles, including 3-Aminomethyl-7-azaindole hydrochloride, have been used in various chemical reactions. For instance, one study reports a nature-inspired remodeling of (aza)indoles to meta-aminoaryl nicotinates for late-stage conjugation of vitamin B3 to (hetero)arylamines .


Physical And Chemical Properties Analysis

3-Aminomethyl-7-azaindole hydrochloride has a molecular weight of 183.64 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Kinase Inhibitor Development

3-Aminomethyl-7-azaindole hydrochloride and its derivatives have been extensively studied for their potential as kinase inhibitors, contributing to drug discovery and innovation. These compounds are part of the broader azaindole framework, which is increasingly utilized in the design of kinase inhibitors. Azaindole derivatives target various protein kinases, playing a pivotal role in medicinal chemistry and drug development programs. The synthesis of these compounds involves diverse chemical pathways, and their binding modes, informed by X-ray crystallography, provide structural insights crucial for designing more potent and selective inhibitors (J. Mérour et al., 2014).

Anticancer Agents

Azaindoles, including 3-aminomethyl-7-azaindole derivatives, have been identified as biologically active molecules with significant therapeutic potential, particularly as anticancer agents. Their structural resemblance to the purine ring of ATP allows them to act as kinase inhibitors, targeting the kinase hinge region. The selectivity of these inhibitors is often enhanced by various substituents attached to the azaindole nucleus, making them promising candidates for cancer treatment and other diseases. Among the notable pyrrolopyridine derivatives, vemurafenib, used for melanoma treatment, showcases the chemical and biological features of these compounds (M. El-Gamal & Hanan S. Anbar, 2017).

Chemical Synthesis and Reactivity

The chemical reactivity of 3-aminomethyl-7-azaindole hydrochloride and related compounds is also of interest, particularly in the context of catalytic aza-alkylation reactions. These reactions allow for the introduction of variously substituted aminomethyl groups into indoles, creating new stereogenic centers. The reactivity involves multiple components, such as indoles, aldehydes, and amines, with the potential for stereoselective outcomes. This area of research offers valuable insights into the synthesis of complex organic molecules, contributing to the development of new synthetic methodologies (Elisa Bonandi et al., 2020).

Future Directions

Azaindoles, including 3-Aminomethyl-7-azaindole hydrochloride, have attracted considerable interest in the field of drug discovery due to their powerful medicinal properties . Future research may focus on developing novel synthetic methods for various azaindoles and testing them for bioactivity against a variety of biological targets .

properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3.ClH/c9-4-6-5-11-8-7(6)2-1-3-10-8;/h1-3,5H,4,9H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LROPGAKRKCJCPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2CN)N=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminomethyl-7-azaindole hydrochloride

CAS RN

1523618-08-7
Record name 1H-Pyrrolo[2,3-b]pyridine-3-methanamine, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523618-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Aminomethyl-7-azaindole hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Aminomethyl-7-azaindole hydrochloride
Reactant of Route 3
Reactant of Route 3
3-Aminomethyl-7-azaindole hydrochloride
Reactant of Route 4
Reactant of Route 4
3-Aminomethyl-7-azaindole hydrochloride
Reactant of Route 5
Reactant of Route 5
3-Aminomethyl-7-azaindole hydrochloride
Reactant of Route 6
3-Aminomethyl-7-azaindole hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.